

chemical properties and structure of 10-Oxo Docetaxel

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Compound of Interest

Compound Name: 10-Oxo Docetaxel

Cat. No.: B193546

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An In-depth Technical Guide to 10-Oxo Docetaxel

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of **10-Oxo Docetaxel**. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. **10-Oxo Docetaxel**, also known as Docetaxel Impurity B, is a taxoid and a known degradation product of the chemotherapy agent Docetaxel.^{[1][2][3][4][5][6]} It is recognized for its anti-tumor properties.^{[1][2][3]}

Chemical Properties and Structure

10-Oxo Docetaxel is a complex organic molecule derived from the paclitaxel family. Its defining structural feature, relative to Docetaxel, is the oxidation at the C-10 position, resulting in a ketone group. This modification influences its chemical and physical properties.

Physicochemical Properties

The key physicochemical properties of **10-Oxo Docetaxel** are summarized in the table below. These parameters are crucial for its handling, formulation, and analysis.

Property	Value	Source
CAS Number	167074-97-7	[1] [2] [3] [4] [5] [6] [7] [8] [9]
Molecular Formula	C ₄₃ H ₅₁ NO ₁₄	[1] [2] [3] [4] [5] [6] [7] [8] [10]
Molecular Weight	805.86 g/mol	[1] [2] [3] [4] [6] [7] [8] [10]
Appearance	White to pale yellow solid	[2] [3]
Melting Point	152-158 °C	[2]
Boiling Point	887.3 ± 65.0 °C (Predicted)	[2]
Density	1.37 ± 0.1 g/cm ³ (Predicted)	[2] [7]
pKa	11.19 ± 0.46 (Predicted)	[2]
Purity	≥85% to ≥98%	[5] [11]

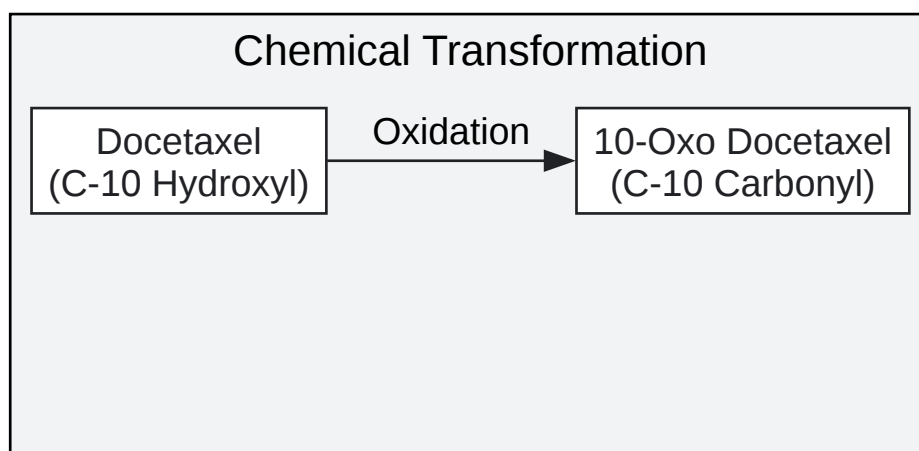
Solubility and Stability

The solubility and stability profile of a compound is critical for both its biological activity and its viability as a pharmaceutical product.

Property	Description	Source
Solubility	Slightly soluble in Chloroform and Methanol. Soluble in DMSO (10 mM). Considered insoluble in water.	[2] [5] [7] [8]
Stability	Stable for ≥ 4 years when stored as a solid at -20°C. It is known to be unstable in solution, where it may epimerize, and is also hygroscopic.	[2] [5]
Storage	Recommended storage at -20°C or under an inert atmosphere at 2-8°C.	[2] [5] [6] [8]

Chemical Structure

The structural relationship between Docetaxel and its 10-Oxo derivative is illustrated below. The oxidation of the hydroxyl group at the C-10 position to a carbonyl group is the key transformation.



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Caption: Transformation of Docetaxel to **10-Oxo Docetaxel**.

Biological Activity

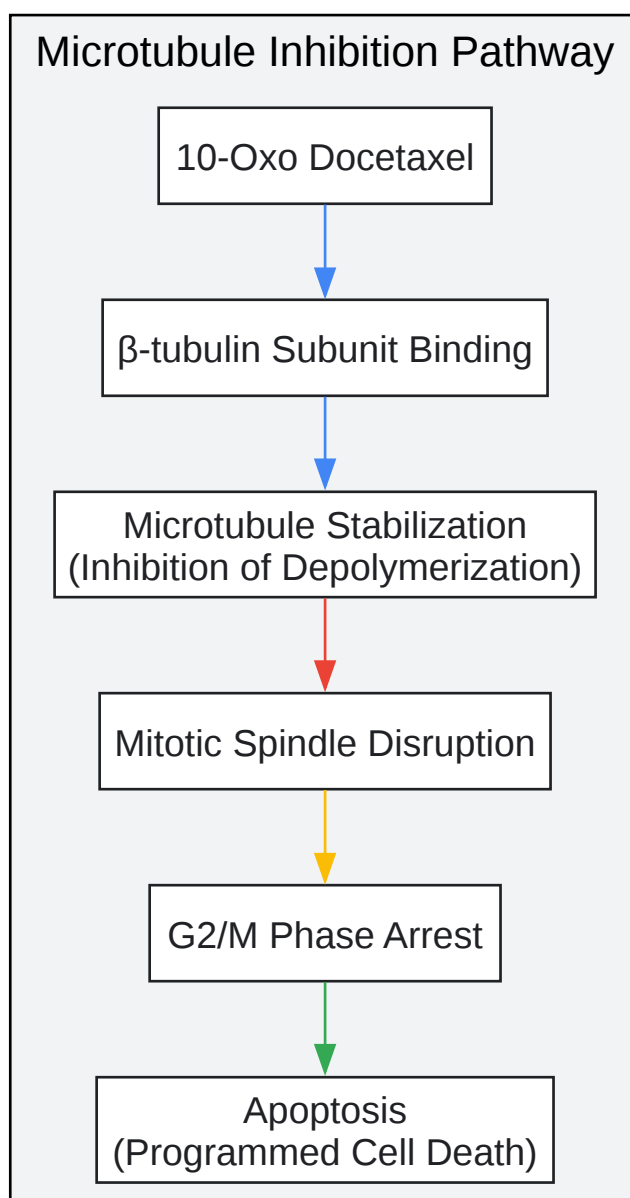
10-Oxo Docetaxel is classified as a microtubule/tubulin inhibitor, sharing a mechanism of action with its parent compound, Docetaxel.^{[3][8]} These agents disrupt the normal function of the cellular cytoskeleton, which is critical for cell division (mitosis).

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action for taxane compounds involves interference with microtubule dynamics.

- **Binding:** The compound binds to the β -tubulin subunit of microtubules.
- **Stabilization:** This binding event stabilizes the microtubule polymer, preventing its depolymerization into tubulin dimers.

- Mitotic Arrest: The resulting overly stable and non-functional microtubules disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.
- Apoptosis: Unable to complete mitosis, the cancer cell undergoes programmed cell death (apoptosis).



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Caption: Simplified signaling pathway for **10-Oxo Docetaxel**.

Experimental Protocols

Detailed experimental protocols are essential for the accurate identification, quantification, and characterization of **10-Oxo Docetaxel**. The following are representative methodologies based on standard analytical techniques for taxane compounds.

Protocol: Identification and Quantification by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for identifying and quantifying **10-Oxo Docetaxel** in a sample of Docetaxel.

- Objective: To separate, identify, and quantify **10-Oxo Docetaxel** from its parent drug.
- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of Acetonitrile and water.
 - Solvent A: Water
 - Solvent B: Acetonitrile
- Gradient Program:
 - 0-20 min: 30% B to 70% B
 - 20-25 min: 70% B to 90% B
 - 25-30 min: Hold at 90% B
 - 30-35 min: 90% B to 30% B
 - 35-40 min: Re-equilibration at 30% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm.

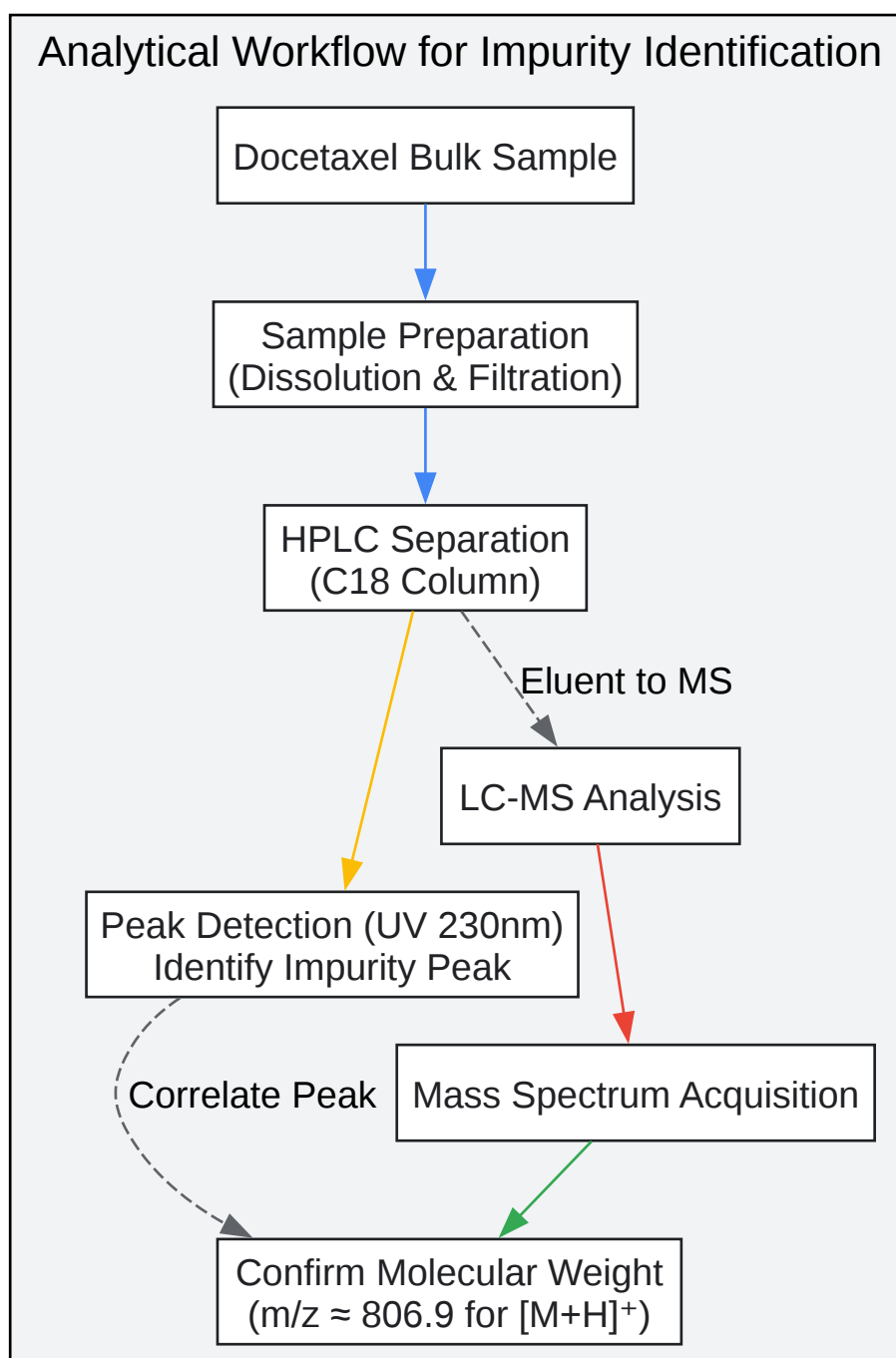
- Sample Preparation: Dissolve a precisely weighed sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 μ m filter before injection.
- Procedure:
 - Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
 - Inject a standard solution of **10-Oxo Docetaxel** to determine its retention time.
 - Inject the Docetaxel sample.
 - Identify the **10-Oxo Docetaxel** peak in the sample chromatogram by comparing retention times.
 - Quantify the impurity using the area normalization method or by creating a calibration curve with standards of known concentration.

Protocol: Structural Confirmation by LC-MS

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of **10-Oxo Docetaxel** by determining its mass-to-charge ratio.

- Objective: To confirm the molecular weight of the impurity peak corresponding to **10-Oxo Docetaxel**.
- Instrumentation: LC-MS system (e.g., with an Electrospray Ionization - ESI source).
- LC Method: Use the HPLC method described in Protocol 3.1.
- MS Parameters (ESI Positive Mode):
 - Ion Source: Electrospray Ionization (ESI), Positive Mode
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C

- Desolvation Temperature: 350 °C
- Scan Range: m/z 100-1000
- Procedure:
 - Perform the LC separation as previously described.
 - Direct the column eluent into the ESI-MS source.
 - Acquire the mass spectrum for the peak corresponding to the retention time of **10-Oxo Docetaxel**.
 - Confirm the presence of the $[M+H]^+$ ion (expected m/z \approx 806.9) and other potential adducts (e.g., $[M+Na]^+$).



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Caption: Workflow for the identification of **10-Oxo Docetaxel**.

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